molecular formula C13H17BN2O3 B15222097 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine

Cat. No.: B15222097
M. Wt: 260.10 g/mol
InChI Key: RNSMOTZMOXHIMU-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boron-containing dioxaborolane moiety makes it particularly interesting for reactions involving boron chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine typically involves the formation of the oxazolo[4,5-b]pyridine core followed by the introduction of the dioxaborolane group. One common method involves the cyclization of a suitable precursor to form the oxazolo[4,5-b]pyridine ring system. This is followed by borylation using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds .

Scientific Research Applications

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry .

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H17BN2O3/c1-8-16-11-10(17-8)6-9(7-15-11)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3

InChI Key

RNSMOTZMOXHIMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=C(O3)C

Origin of Product

United States

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